molecular formula C16H17NO3 B5846798 [bis(4-methoxyphenyl)methyl]formamide CAS No. 6063-68-9

[bis(4-methoxyphenyl)methyl]formamide

Cat. No.: B5846798
CAS No.: 6063-68-9
M. Wt: 271.31 g/mol
InChI Key: WYJKGEVKQVHGGQ-UHFFFAOYSA-N
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Description

[bis(4-methoxyphenyl)methyl]formamide is a useful research compound. Its molecular formula is C16H17NO3 and its molecular weight is 271.31 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 271.12084340 g/mol and the complexity rating of the compound is 257. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

1. Catalytic Asymmetric Synthesis

[bis(4-methoxyphenyl)methyl]formamide and related chiral formamides have been utilized in catalytic asymmetric synthesis. For example, (S, S)-N, N-Bis(-α-methylbenzyl)formamide, a type of chiral formamide, has been effectively used as a Lewis base catalyst in asymmetric synthesis, particularly in the allylations of aliphatic aldehydes with high enantioselectivity (Iseki, Mizuno, Kuroki, & Kobayashi, 1998).

2. Synthesis of O-silylurethanes, Ureas, and Formamides

The compound has also been explored in the synthesis of various chemical structures. For instance, (4-methoxyphenyl)amine and its derivatives, including (4-methoxyphenyl)formamide, have been used in reactions with organosilicon isocyanates and phenylisocyanate, leading to the creation of O-silylurethanes, ureas, and formamides (Belova, Pletneva, Golub, Korlyukov, Kirilin, & Petrogradskii, 2017).

3. Antibacterial and Anticancer Activity

Another significant application is in the field of medicinal chemistry. Complexes derived from reactions involving this compound have been evaluated for their antibacterial and anticancer activities. For example, certain N-heterocyclic carbene–silver(I) acetate complexes have shown preliminary in vitro antibacterial activity against Staphylococcus aureus and Escherichia coli, as well as cytotoxicity against human cancer cell lines (Hackenberg et al., 2013).

4. Electrochromic and Electrofluorescent Applications

In the field of material science, derivatives of this compound have been incorporated into polymers to create materials with unique properties like electrochromism and electrofluorescence. For instance, electroactive polyamides containing bis(diphenylamino)-fluorene units, derived from a novel diamine related to this compound, exhibited reversible multicolor electrochromic characteristics and strong fluorescence (Sun et al., 2016).

Properties

IUPAC Name

N-[bis(4-methoxyphenyl)methyl]formamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17NO3/c1-19-14-7-3-12(4-8-14)16(17-11-18)13-5-9-15(20-2)10-6-13/h3-11,16H,1-2H3,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WYJKGEVKQVHGGQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C(C2=CC=C(C=C2)OC)NC=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90976063
Record name [Bis(4-methoxyphenyl)methyl]methanimidic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90976063
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

271.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6063-68-9
Record name [Bis(4-methoxyphenyl)methyl]methanimidic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90976063
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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